N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H22FN3O5S and its molecular weight is 519.55. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Related Compounds
Anti-Inflammatory and Analgesic Agents
A study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting significant cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities. These findings suggest potential pharmaceutical applications in managing pain and inflammation (Abu‐Hashem et al., 2020).
Radioligand Imaging
Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting its importance in diagnosing and researching neurological conditions (Dollé et al., 2008).
Anti-Cancer Activity
Research into novel fluoro substituted benzo[b]pyran compounds demonstrated anti-lung cancer activity, suggesting a potential therapeutic application for cancer treatment (Hammam et al., 2005).
Ligand-Protein Interactions
A study on bioactive benzothiazolinone acetamide analogs covered spectroscopic and quantum mechanical studies, along with ligand-protein interactions, indicating their potential in drug design and pharmacological research (Mary et al., 2020).
Src Kinase Inhibitory and Anticancer Activities
Thiazolyl N-benzyl-substituted acetamide derivatives were synthesized and evaluated for their Src kinase inhibitory and anticancer activities, providing insights into new avenues for cancer therapy (Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[[3-[(4-fluorophenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O5S/c1-34-21-12-11-18(13-22(21)35-2)29-23(32)15-37-27-30-24-19-5-3-4-6-20(19)36-25(24)26(33)31(27)14-16-7-9-17(28)10-8-16/h3-13H,14-15H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCAWYYYLAZQHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)OC5=CC=CC=C53)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide |
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